molecular formula C17H19N3O5S B2505053 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034484-95-0

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No. B2505053
CAS RN: 2034484-95-0
M. Wt: 377.42
InChI Key: SHFFUSBIIFJCAH-UHFFFAOYSA-N
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Description

The compound "2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine" is a heterocyclic molecule that appears to be a derivative of benzo[b]dioxin with a sulfonyl piperidine moiety and a pyrazine group. This structure suggests potential biological activity, possibly interacting with various receptors or enzymes due to the presence of multiple functional groups that are common in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of pyrano[2,3-c]pyridazines using piperidine as an organocatalyst . Similarly, piperazinylimidazo[1,2-a]pyrazines are synthesized through oxidation-dehydration reactions of hydroxyalkylamino pyrazines . These methods could potentially be adapted for the synthesis of the compound , utilizing piperidine as a catalyst or as a starting material for the synthesis of the piperazinyl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as FTIR, MS, 1H, and 13C NMR spectroscopy . For the compound of interest, similar analytical techniques would likely be employed to confirm the structure, including the positions of the sulfonyl and pyrazine groups relative to the piperidine and dihydrobenzo[b]dioxin rings.

Chemical Reactions Analysis

Compounds with similar structures have shown the ability to undergo various chemical reactions. For instance, sulfonyl dihydrofuropyrazole derivatives are prepared from multi-component condensation reactions followed by oxidation . The presence of reactive groups such as the sulfonyl and piperidine in the target compound suggests it may also participate in multi-component condensation reactions or could be modified through selective oxidations or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a sulfonyl group could increase solubility in polar solvents, while the rigid structure of the benzo[b]dioxin ring might affect its crystallinity. The compound's reactivity with various reagents would be determined by the presence of the piperidine and pyrazine groups, which are known to interact with biological targets . The antimicrobial activity of related compounds suggests that the compound may also exhibit similar properties .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine. For instance, compounds based on pyrazole and pyridine derivatives have shown significant antimicrobial activity. The introduction of sulfonamido moieties into heterocyclic compounds has been a common strategy to enhance their utility as antibacterial agents (Azab, Youssef, & El-Bordany, 2013; El-Sayed et al., 2019). These findings suggest that similar compounds, including those containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl piperidin-3-yl)oxy group, could possess promising antimicrobial properties.

Anticancer Activity

Compounds with structural features similar to the queried chemical have been explored for their anticancer potential. The synthesis of novel heterocyclic compounds incorporating sulfonyl moieties has shown promise in the development of new anticancer agents. For example, fluoro-substituted benzopyrans have demonstrated anti-lung cancer activity, suggesting that the incorporation of specific functional groups can enhance the anticancer activity of these molecules (Hammam et al., 2005). This indicates the potential of structurally related compounds, such as those containing the pyrazine and piperidinyl groups, in cancer research.

properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-3-4-15-16(10-14)24-9-8-23-15)20-7-1-2-13(12-20)25-17-11-18-5-6-19-17/h3-6,10-11,13H,1-2,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFUSBIIFJCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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